molecular formula C17H16Cl2N2O4S B2878567 2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE CAS No. 301352-30-7

2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE

Cat. No.: B2878567
CAS No.: 301352-30-7
M. Wt: 415.29
InChI Key: FDYZFQFWPSXZRS-UHFFFAOYSA-N
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Description

2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyethyl group, chlorophenoxy groups, and carbamothioyl functionalities. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE typically involves multiple steps. One common method includes the reaction of 3-chloro-4-(4-chlorophenoxy)aniline with 2-methoxyethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at a temperature range of 20-30°C. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyethyl group enhances its solubility and bioavailability, while the carbamothioyl functionality contributes to its enzyme inhibitory properties. This combination makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4S/c1-23-8-9-24-17(22)21-16(26)20-12-4-7-15(14(19)10-12)25-13-5-2-11(18)3-6-13/h2-7,10H,8-9H2,1H3,(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYZFQFWPSXZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)NC(=S)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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